1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
Overview
Description
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a chemical compound. Unfortunately, there is not much specific information available about this compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, specific information about the molecular structure of this compound is not available .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, melting point, boiling point, and solubility in various solvents. Unfortunately, specific information about the physical and chemical properties of this compound is not available .
Scientific Research Applications
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, including compounds like 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide, have been extensively studied for their anti-inflammatory and antibacterial properties. The position of the trifluoromethyl group, especially at the 3- or 5-position on the pyrazole nucleus, significantly influences the activity profile of these compounds. Research has focused on developing novel anti-inflammatory and antibacterial agents with better action profiles and minimal side effects, leveraging the unique chemical structure of trifluoromethylpyrazoles (Kaur, Kumar, & Gupta, 2015).
Synthetic and Medicinal Perspectives
Methyl-substituted pyrazoles, such as this compound, have shown potent medicinal properties and are considered significant scaffolds in medicinal chemistry. These compounds exhibit a wide spectrum of biological activities, making them valuable for generating new leads with high efficacy and lower microbial resistance. The synthetic approaches for these derivatives have been well-documented, providing a foundation for future research in developing novel therapeutics (Sharma et al., 2021).
Heterocyclic Compound Synthesis
The unique reactivity of certain pyrazoline derivatives, including those related to this compound, makes them valuable as building blocks for synthesizing a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and others, highlighting the versatility of pyrazoline derivatives in the synthesis of complex molecular structures with potential medicinal applications (Gomaa & Ali, 2020).
Catalysis in Medicinal Synthesis
Hybrid catalysts have been employed in synthesizing pyrano[2,3-d]pyrimidine scaffolds, with this compound-related compounds potentially serving as key precursors. These scaffolds are crucial for the medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications. The use of diverse hybrid catalysts in these syntheses opens up new avenues for developing lead molecules with significant therapeutic potential (Parmar, Vala, & Patel, 2023).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)pyrazole-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4/c1-13-3(5(10)11)2-4(12-13)6(7,8)9/h2H,1H3,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODROPSAKHNOFOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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